molecular formula C15H19N3O2S2 B2993691 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone CAS No. 370848-13-8

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone

Cat. No.: B2993691
CAS No.: 370848-13-8
M. Wt: 337.46
InChI Key: AEYUYWJGGHFSEK-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone is a heterocyclic compound featuring a benzothiazole sulfanyl group linked to an ethanone moiety, which is further substituted with a 4-(2-hydroxyethyl)piperazine ring. The benzothiazole core is known for its diverse bioactivity, including anticancer, antimicrobial, and central nervous system (CNS)-targeting properties . The piperazine moiety, particularly with a 2-hydroxyethyl substituent, enhances solubility and modulates receptor binding, as seen in antipsychotic agents like acetophenazine .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-10-9-17-5-7-18(8-6-17)14(20)11-21-15-16-12-3-1-2-4-13(12)22-15/h1-4,19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYUYWJGGHFSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Attachment of Piperazine Ring: The piperazine ring can be introduced by reacting the benzothiazole derivative with 1-(2-hydroxyethyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with ethanone derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studies on receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential antimicrobial properties against various pathogens.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Key References
Target Compound Benzothiazole sulfanyl + ethanone 4-(2-Hydroxyethyl)piperazine Not fully characterized; hypothesized CNS/antipsychotic activity (based on piperazine derivatives)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) Biphenyl + ethanone 4-(2-Methoxyphenyl)piperazine Atypical antipsychotic: anti-dopaminergic (D2 receptor), anti-serotonergic (5-HT2A), low catalepsy induction
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k) Biphenyl + ethanone 4-(2,3-Dichlorophenyl)piperazine Enhanced antipsychotic efficacy; strong QSAR correlation with QPlogBB (brain/blood partition coefficient)
2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Benzothiazole + ethanone Benzylsulfonyl + 4-chlorobenzothiazole Not pharmacologically characterized; sulfonyl group may enhance metabolic stability
Acetophenazine Phenothiazine + ethanone 4-(2-Hydroxyethyl)piperazine Antipsychotic: D2/5-HT2A antagonism; clinical use in schizophrenia

Key Structural and Functional Differences

Benzothiazole vs. In contrast, biphenyl-based analogues (e.g., 3c and 3k) exhibit broader π-surfaces, favoring hydrophobic interactions with dopamine D2 receptors .

Piperazine Substitutents :

  • The 2-hydroxyethyl group in the target compound improves water solubility compared to halogenated or methoxy-substituted piperazines in analogues like 3c and 3k. This may reduce blood-brain barrier penetration (QPlogBB = 0.3–0.5 for biphenyl derivatives vs. unmeasured for the target compound) .

Sulfanyl vs. Sulfonyl Linkers: The sulfanyl (C-S) group in the target compound is less electronegative than sulfonyl (C-SO2) groups in analogues like 2-(benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone . This difference may influence metabolic stability, with sulfonyl groups resisting oxidative degradation.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Anti-dopaminergic Activity : Biphenyl-piperazine derivatives (3c, 3k) show strong correlations between electron affinity (EA) and D2 receptor binding (R² = 0.82). The target compound’s benzothiazole core may alter EA, necessitating computational validation .
  • Brain Penetration : QPlogBB values for biphenyl derivatives (0.3–0.5) suggest moderate brain uptake. The hydroxyethyl group in the target compound may lower this value, requiring structural optimization for CNS applications .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone is a derivative of benzothiazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Introduction of the Sulfanyl Group : The sulfanyl moiety is introduced via reactions with thiol reagents.
  • Formation of the Ethanone Linkage : This step involves reacting the sulfanyl-substituted benzothiazole with piperazine derivatives and acetic anhydride to form the final product.

Antimicrobial Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies show that derivatives similar to this compound possess potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against Candida albicans and other pathogenic fungi.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The mechanism often involves:

  • Inhibition of Tumor Cell Proliferation : Compounds similar to this one have demonstrated the ability to inhibit cell growth in various cancer cell lines, including breast and lung cancer cells .
  • Induction of Apoptosis : Research suggests that these compounds can trigger programmed cell death in tumor cells, making them candidates for further drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The benzothiazole ring contributes to its lipophilicity and ability to interact with biological membranes.
  • The piperazine moiety enhances solubility and facilitates binding to biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antimicrobial Evaluation : A series of benzothiazole derivatives were tested for their antimicrobial efficacy, revealing minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Anticancer Studies : In vitro studies demonstrated that benzothiazole derivatives could inhibit proliferation in cancer cell lines with IC50 values in the micromolar range .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and purification techniques. For example, highlights the use of selective reagents (e.g., benzoyl chloride) and stepwise purification via column chromatography to isolate intermediates. Crystallization conditions (e.g., solvent ratios, slow evaporation) can enhance purity, as demonstrated in the structural analysis of benzothiazine derivatives .
  • Key Parameters Table :
ParameterOptimization StrategyReference
Reaction Temperature60–80°C for imidazole coupling
Solvent SystemDichloromethane/MeOH for crystallization
PurificationGradient elution (hexane/ethyl acetate)

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselectivity of substituents, particularly the benzothiazole and piperazine moieties . Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%). For structural confirmation, X-ray crystallography (as in ) resolves bond angles and stereoelectronic effects .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Use in vitro assays to evaluate target engagement (e.g., enzyme inhibition, receptor binding). describes a split-plot design with replicates to minimize variability. For example:
  • Primary Assay : Test dose-dependent inhibition of histamine H1/H4 receptors (IC₅₀ determination) using transfected HEK293 cells .
  • Control Groups : Include positive controls (e.g., cetirizine for H1) and solvent-only blanks .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Strategies include:
  • Molecular Dynamics (MD) Simulations : Compare ligand-receptor binding poses (e.g., piperazine interactions with histamine receptors) .
  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify degradation pathways .
  • Data Reconciliation : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

  • Methodological Answer : Follow the framework in :
  • Phase 1 : Measure physicochemical properties (logKow, hydrolysis half-life) using OECD guidelines.
  • Phase 2 : Conduct microcosm studies to assess biodegradation in soil/water systems.
  • Phase 3 : Test acute toxicity in Daphnia magna and algae (OECD 202/201), with endpoints like EC₅₀ and NOEC .
  • Table : Environmental Parameters
ParameterMethodReference
Hydrolysis RatepH 7.4 buffer, 25°C, HPLC-UV
BioaccumulationBioconcentration factor (BCF)

Q. What crystallographic techniques elucidate the compound’s solid-state behavior and stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines packing motifs and hydrogen-bonding networks. used SCXRD to resolve the dihedral angle between benzothiazole and piperazine rings (12.5°), influencing solubility. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Hypothesis Testing : Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
  • Mechanistic Studies : Use siRNA knockdown to confirm target specificity (e.g., PI3K/AKT pathway involvement).
  • Meta-Analysis : Pool data from independent labs (e.g., PubChem BioAssay) and apply ANOVA to identify outliers .

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